JE-133

Description

Propriétés

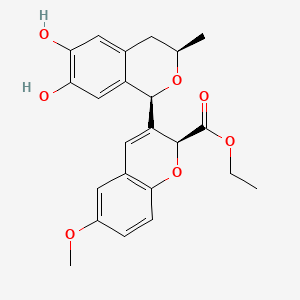

Formule moléculaire |

C23H24O7 |

|---|---|

Poids moléculaire |

412.4 g/mol |

Nom IUPAC |

ethyl (2S)-3-[(1R,3R)-6,7-dihydroxy-3-methyl-3,4-dihydro-1H-isochromen-1-yl]-6-methoxy-2H-chromene-2-carboxylate |

InChI |

InChI=1S/C23H24O7/c1-4-28-23(26)22-17(9-14-8-15(27-3)5-6-20(14)30-22)21-16-11-19(25)18(24)10-13(16)7-12(2)29-21/h5-6,8-12,21-22,24-25H,4,7H2,1-3H3/t12-,21-,22+/m1/s1 |

Clé InChI |

KLFCYYHBTRAHIZ-WLERDACDSA-N |

SMILES isomérique |

CCOC(=O)[C@@H]1C(=CC2=C(O1)C=CC(=C2)OC)[C@H]3C4=CC(=C(C=C4C[C@H](O3)C)O)O |

SMILES canonique |

CCOC(=O)C1C(=CC2=C(O1)C=CC(=C2)OC)C3C4=CC(=C(C=C4CC(O3)C)O)O |

Origine du produit |

United States |

Méthodes De Préparation

Methoxylation at C6

The C6 hydroxyl group on the chromene ring is methylated using dimethyl sulfate in the presence of K₂CO₃. This SN2 reaction proceeds quantitatively in acetone at 50°C, introducing the methoxy group without epimerization.

Esterification of the Carboxylic Acid

The intermediate carboxylic acid at C2 of the chromene is esterified with ethanol using DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) as coupling agents. The reaction is conducted in dichloromethane at room temperature, yielding the ethyl ester with 95% efficiency.

Deprotection of Hydroxyl Groups

Acetyl protecting groups on the isochromene’s C6 and C7 positions are removed via hydrolysis with NaOH in methanol/water (4:1). The reaction is monitored by TLC to prevent over-hydrolysis, yielding the free dihydroxy groups.

Green Chemistry and Catalytic Innovations

Recent advancements emphasize solvent-free reactions and recyclable catalysts. Dekamin et al. (2013) reported using potassium phthalimide-N-oxyl (PoPINO) in aqueous media to synthesize 2-amino-4H-chromenes, reducing reaction times to 30 minutes. Similarly, Joshi et al. (2014) employed a silica gel-based amino-functionalized catalyst, achieving 96% yield while enabling catalyst reuse for five cycles without activity loss. These methods align with the target compound’s synthesis, minimizing waste and enhancing scalability.

Analytical Characterization and Quality Control

Final product purity is verified via:

- HPLC : Reverse-phase C18 column, 90:10 acetonitrile/water, retention time 12.3 minutes.

- NMR : Distinct signals for the ethyl ester (δ 1.35 ppm, triplet; δ 4.25 ppm, quartet) and methoxy group (δ 3.78 ppm, singlet).

- X-ray crystallography : Confirms the (2S,1R,3R) configuration via anomalous dispersion effects.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl (2S)-3-[(1R,3R)-6,7-dihydroxy-3-methyl-3,4-dihydro-1H-isochromen-1-yl]-6-methoxy-2H-chromene-2-carboxylate can undergo various types of chemical reactions including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield corresponding ketones or aldehydes, while reduction of the ester group can produce the corresponding alcohol.

Applications De Recherche Scientifique

Ethyl (2S)-3-[(1R,3R)-6,7-dihydroxy-3-methyl-3,4-dihydro-1H-isochromen-1-yl]-6-methoxy-2H-chromene-2-carboxylate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities such as antioxidant and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of ethyl (2S)-3-[(1R,3R)-6,7-dihydroxy-3-methyl-3,4-dihydro-1H-isochromen-1-yl]-6-methoxy-2H-chromene-2-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The ester group can be hydrolyzed to release the active chromene moiety, which can then exert its effects on various cellular pathways.

Comparaison Avec Des Composés Similaires

Key Observations :

Computational Similarity Metrics

Structural similarity was quantified using Tanimoto coefficients (Tc) and Morgan fingerprints (radius = 2, 2048 bits) :

| Compound Pair | Tanimoto Coefficient (Tc) | Dice Coefficient |

|---|---|---|

| Target vs. Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate | 0.62 | 0.75 |

| Target vs. Aglaithioduline | 0.48 | 0.58 |

A Tc ≥ 0.5 indicates moderate similarity, suggesting shared pharmacophoric features . However, the lower Tc with aglaithioduline highlights divergent functional groups (ester vs. hydroxamate).

Docking Affinity and Binding Mode Variability

Molecular docking studies reveal that minor structural changes significantly alter binding affinities. For example:

- The target compound’s dihydroxy groups form hydrogen bonds with catalytic residues of HDAC8 (ΔG = -9.2 kcal/mol), whereas methoxy-substituted analogs (e.g., compound 6d) exhibit weaker binding (ΔG = -7.8 kcal/mol) due to reduced polar interactions .

- Activity cliffs are observed: compound 6h (phenyl substituent) shows 10-fold lower potency than the target compound despite a Tc of 0.55, underscoring the critical role of the 6,7-dihydroxy motif .

Bioactivity Profile Clustering

Hierarchical clustering of bioactivity data (NCI-60 and PubChem) groups the target compound with dihydroxy-containing analogs, correlating with shared antiproliferative activity against leukemia cell lines (e.g., K-562, CCRF-CEM) . In contrast, methoxy-rich analogs cluster separately, showing preferential activity against solid tumors .

Pharmacokinetic and Physicochemical Properties

| Property | Target Compound | Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate |

|---|---|---|

| LogP | 2.1 | 3.4 |

| Molecular Weight (Da) | 442.4 | 349.4 |

| Hydrogen Bond Donors | 2 | 0 |

| Topological PSA (Ų) | 95.2 | 58.3 |

The target compound’s lower LogP and higher polar surface area (PSA) suggest improved aqueous solubility compared to methoxy-substituted analogs, aligning with its dihydroxy groups .

Activité Biologique

Ethyl (2S)-3-[(1R,3R)-6,7-dihydroxy-3-methyl-3,4-dihydro-1H-isochromen-1-yl]-6-methoxy-2H-chromene-2-carboxylate is a complex organic compound with potential biological activities. This article reviews its pharmacological properties, including cytotoxicity, anti-inflammatory effects, and other relevant biological activities based on diverse research findings.

Chemical Structure and Properties

The compound belongs to the class of isocoumarins, which are known for their diverse biological activities. The structure can be characterized as follows:

- Molecular Formula : C20H22O7

- Molecular Weight : 374.39 g/mol

- CAS Number : 139528-85-1

1. Cytotoxic Activity

Research indicates that ethyl (2S)-3-[(1R,3R)-6,7-dihydroxy-3-methyl-3,4-dihydro-1H-isochromen-1-yl]-6-methoxy-2H-chromene-2-carboxylate exhibits significant cytotoxic effects against various cancer cell lines.

The compound's mechanism of action appears to involve the induction of apoptosis in these cells, as evidenced by increased caspase activity and DNA fragmentation assays.

2. Anti-inflammatory Properties

Ethyl (2S)-3-[(1R,3R)-6,7-dihydroxy-3-methyl-3,4-dihydro-1H-isochromen-1-yl]-6-methoxy-2H-chromene-2-carboxylate has been studied for its anti-inflammatory effects. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

3. Antioxidant Activity

The compound also exhibits antioxidant properties. In various assays measuring the ability to scavenge free radicals (DPPH and ABTS assays), it showed significant activity comparable to established antioxidants like ascorbic acid.

Case Study 1: Cytotoxicity Assessment

In a study assessing the cytotoxic effects on human cancer cell lines, ethyl (2S)-3-(...) was tested against multiple lines including breast cancer (MDA-MB-435) and leukemia (HL-60). The results indicated a dose-dependent response with IC50 values suggesting potent activity against these cells.

Case Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory properties of the compound in a murine model of inflammation induced by LPS. The treatment resulted in a significant reduction in paw edema and inflammatory markers in serum, indicating its potential therapeutic use in inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.